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Introduction
Lipoxidases, also known as lipoxygenases (LOX), are a family of non-heme iron-containing

enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic and

arachidonic acid, to produce hydroperoxides.[1] In plants, these enzymes are involved in

various physiological processes, including growth, development, senescence, and responses

to stress.[2] However, lipoxidase activity can also lead to undesirable effects in food products,

such as the development of off-flavors and odors, and the degradation of pigments.[3][4] In the

context of human health, lipoxygenases are implicated in inflammatory responses and have

been linked to conditions like asthma and arthritis.[1][5] Therefore, the accurate measurement

of lipoxidase activity in crude plant extracts is crucial for food quality assessment,

understanding plant physiology, and for the screening of potential anti-inflammatory agents

from natural sources.

This document provides detailed protocols for two common and reliable methods for

determining lipoxidase activity in crude plant extracts: a direct spectrophotometric assay and a

colorimetric assay.

Key Experimental Methods
Two primary methods for measuring lipoxidase activity in crude plant extracts are detailed

below:
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Spectrophotometric Assay: This method directly measures the formation of conjugated diene

hydroperoxides from a polyunsaturated fatty acid substrate, typically linoleic acid. The

increase in absorbance at 234 nm is proportional to the enzyme activity.[6][7] This is a

continuous assay that allows for the real-time monitoring of the reaction.

Colorimetric (Ferrous Oxidation-Xylenol Orange - FOX) Assay: This is an endpoint assay that

measures the accumulated lipid hydroperoxides.[3][4] The hydroperoxides oxidize ferrous

ions (Fe²⁺) to ferric ions (Fe³⁺) under acidic conditions. The resulting ferric ions form a

colored complex with xylenol orange, which can be quantified by measuring the absorbance

in the visible range (around 550-560 nm).[3][8] This method is particularly suitable for high-

throughput screening of lipoxidase inhibitors.[9]

Data Presentation
The following tables summarize representative quantitative data for lipoxidase activity and

inhibition in various plant extracts.

Table 1: Specific Activity of Lipoxidase in Crude Extracts of Different Plants

Plant Source pH Optimum
Temperature
Optimum (°C)

Specific
Activity
(Units/mg
protein)

Reference

Durum Wheat 5.0 and 6.5 40 42.37 ± 3.32 [10][11]

Basil 5.0 - 6.0 40 Not specified [12]

Rosemary 6.0 40 Not specified [12]

Sage 5.0 - 6.0 40 Not specified [12]

Table 2: Inhibition of Lipoxidase Activity by Various Plant Extracts
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Plant
Extract

Solvent
Concentrati
on (µg/mL)

% Inhibition IC₅₀ (µg/mL) Reference

Agelaea

borneensis

(bark)

Not specified - > 70% 1.6 [8]

Chisocheton

polyandrus

(bark)

Not specified - > 70% Not specified [8]

Scandix

pecten-

veneris

Methanolic 900 77.49 Not specified [5]

Eryngium

planum

(aerial parts)

50% Ethanol - - 31.30 [5]

Pituranthos

chloranthus
Water - - 20 [5]

Garcinia

hombroniana

(leaves)

Ethyl acetate - - 0.134 [13]

Garcinia

hombroniana

(leaves)

n-hexane - - 2.052 [13]

Garcinia

hombroniana

(leaves)

Methanol - - 1.314 [13]

Experimental Protocols
Protocol 1: Spectrophotometric Assay for Lipoxidase
Activity
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This protocol is based on the principle of measuring the increase in absorbance at 234 nm

resulting from the formation of conjugated dienes during the oxidation of linoleic acid.[6]

Materials and Reagents:

Crude plant extract

Sodium phosphate buffer (0.1 M, pH 6.0-9.0, depending on the plant source)[6][14]

Linoleic acid substrate solution (10 mM sodium linoleate stock)[7]

Tween 20

Sodium hydroxide (NaOH, 0.5 M)

UV-Vis Spectrophotometer

Cuvettes (quartz recommended)

Micropipettes and tips

Procedure:

Preparation of Crude Plant Extract:

Homogenize fresh plant tissue (e.g., 1 g) in an ice-cold extraction buffer (e.g., 5 mL of 0.1

M sodium phosphate buffer, pH 7.0) containing protective agents like PVPP to remove

phenolic compounds.[12]

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.[2]

Collect the supernatant, which contains the crude enzyme extract, and keep it on ice.

Determine the protein concentration of the extract using a standard method (e.g., Bradford

assay).

Preparation of Substrate Solution (10 mM Sodium Linoleate):[7]
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In a light-protected flask, mix 78 µL of linoleic acid and 90 µL of Tween 20 with 10 mL of

distilled water.[7]

Slowly add 0.5 M NaOH dropwise while stirring until the solution becomes clear.[7]

Bring the final volume to 25 mL with distilled water. Store aliquots at -20°C.[7]

Enzyme Assay:

Set the spectrophotometer to read absorbance at 234 nm.

Prepare the reaction mixture in a cuvette by adding the appropriate volume of sodium

phosphate buffer and the crude plant extract. The final volume is typically 1-3 mL.

Equilibrate the mixture to the desired reaction temperature (e.g., 25°C or 40°C).[12]

Initiate the reaction by adding a small volume of the linoleic acid substrate solution.

Immediately start monitoring the increase in absorbance at 234 nm for a period of 2-5

minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[6]

Calculation of Enzyme Activity:

Determine the rate of change in absorbance per minute (ΔA₂₃₄/min) from the initial linear

portion of the curve.

Calculate the lipoxidase activity using the Beer-Lambert law: Activity (U/mL) =

(ΔA₂₃₄/min) / (ε * l) Where:

ε (epsilon) is the molar extinction coefficient of the hydroperoxide product (for linoleic

acid hydroperoxide, ε is approximately 25,000 M⁻¹cm⁻¹).[4]

l is the path length of the cuvette (usually 1 cm).

One unit (U) of lipoxidase activity is defined as the amount of enzyme that catalyzes the

formation of 1 µmol of hydroperoxide per minute under the specified conditions.

The specific activity is expressed as U/mg of protein.
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Protocol 2: Colorimetric (FOX) Assay for Lipoxidase
Activity
This protocol is a discontinuous assay that measures the end-product of the lipoxidase
reaction.[3][4]

Materials and Reagents:

Crude plant extract

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]

Linoleic acid substrate solution

FOX Reagent (prepare fresh):

Sulfuric acid (30 mM)

Xylenol orange (100 µM)

Ferrous sulfate (100 µM)

Methanol/water (9:1 v/v)[8]

Microplate reader (560 nm)

96-well microplate

Incubator

Procedure:

Preparation of Crude Plant Extract:

Prepare the crude plant extract as described in Protocol 1.

Enzyme Reaction:
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In a 96-well microplate, pre-incubate a small volume of the crude plant extract (e.g., 20 µL)

with the reaction buffer at the desired temperature (e.g., 25°C) for a few minutes.[8]

Initiate the reaction by adding the linoleic acid substrate (e.g., 50 µL, final concentration

140 µM).[8]

Incubate the reaction mixture for a specific period (e.g., 20 minutes) in the dark.[8]

Color Development and Measurement:

Terminate the enzymatic reaction by adding 100 µL of the freshly prepared FOX reagent to

each well.[8]

Incubate for 30 minutes at room temperature to allow for color development.

Measure the absorbance of the resulting colored complex at 560 nm using a microplate

reader.[8]

Controls and Calculation:

Blank: Prepare a blank for each sample by adding the FOX reagent before adding the

substrate. This will account for any non-enzymatic hydroperoxide formation.

Control: A reaction without the enzyme extract should be included to measure the

background oxidation of linoleic acid.

The lipoxidase activity is proportional to the difference in absorbance between the sample

and the blank. A standard curve using known concentrations of hydrogen peroxide or a

specific lipid hydroperoxide can be used for quantification.[8]
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Caption: Biochemical pathway of lipoxidase-catalyzed reaction.
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Caption: Workflow for the spectrophotometric lipoxidase assay.
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Caption: Workflow for the colorimetric (FOX) lipoxidase assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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